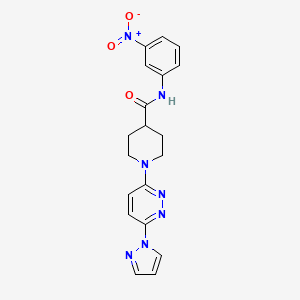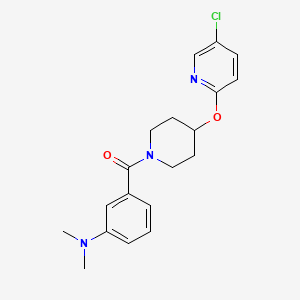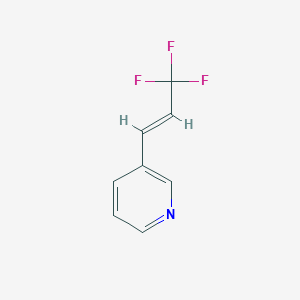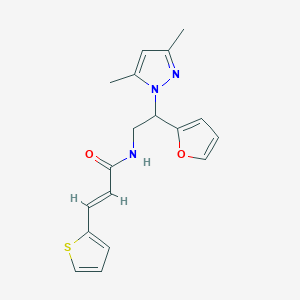
3,3-dimethyl-2-(methylsulfanyl)-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,3-dimethyl-2-(methylsulfanyl)-3H-indole” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole is substituted at the 2-position with a methylsulfanyl group and at the 3-position with two methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, with the aforementioned substitutions. Techniques such as NMR, IR, and mass spectrometry would likely be used to confirm the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the indole ring might confer aromatic stability, and the sulfur atom might contribute to the compound’s polarity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Indole derivatives, including those related to 3,3-dimethyl-2-(methylsulfanyl)-3H-indole, are integral to many natural and synthetic compounds with significant biological activity. A study focused on synthesizing new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(amides) and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. These compounds may exhibit biological activities such as being antagonists to para-amino benzoic acid, inhibitors of glutamyl endopeptidase II, and treatments for phobic disorders (Avdeenko, Konovalova, & Yakymenko, 2020).
Chemical Properties and Analysis
The chemical properties of 3,3-dimethyl-2-(methylsulfanyl)-3H-indole derivatives have been extensively studied. For example, computational calculations and spectral analyses, including FT-Raman, FTIR, NMR, and UV-Vis studies, have been conducted on similar compounds to understand their structural and electronic properties (Çatıkkaş, Aktan, & Seferoğlu, 2013).
Catalytic and Synthetic Applications
Indole derivatives have found applications in catalytic processes and synthetic chemistry. One study demonstrated the efficient preparation of 3-(alkylsulfanyl)- and 3-(arylsulfanyl)indoles using sodium sulfinates mediated by iodine–PPh3 in ethanol, highlighting the simplicity, high efficiency, and environmentally friendly aspects of this synthesis method (Katrun et al., 2014).
Advanced Functionalization Techniques
Advanced functionalization techniques have been developed to modify indole cores, including the 3,3-dimethyl-2-(methylsulfanyl)-3H-indole. For instance, a novel and efficient method for the synthesis of unsymmetrical diindolylmethanes and heterocyclic(indolyl)alkanes has been reported, utilizing a three-component reaction that showcases the versatility of indole derivatives in organic synthesis (Deb & Bhuyan, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-dimethyl-2-methylsulfanylindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-11(2)8-6-4-5-7-9(8)12-10(11)13-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYYQMNFNOMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-2-(methylsulfanyl)-3H-indole | |
CAS RN |
19369-75-6 |
Source


|
| Record name | 3,3-dimethyl-2-(methylsulfanyl)-3H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2380351.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2380352.png)


![4,4-Difluoro-6-azabicyclo[3.2.2]nonan-7-one](/img/structure/B2380356.png)
![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclobutanecarboxamide](/img/structure/B2380358.png)

![(Z)-methyl 2-(6-ethyl-2-((furan-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2380365.png)
![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![1-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2380371.png)
![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)
